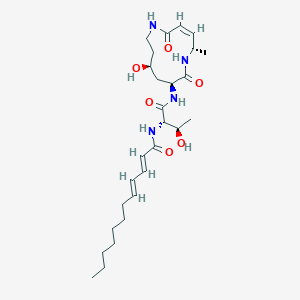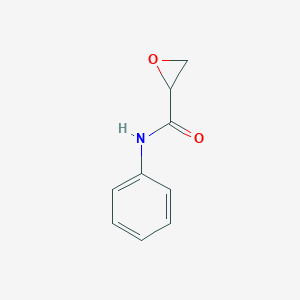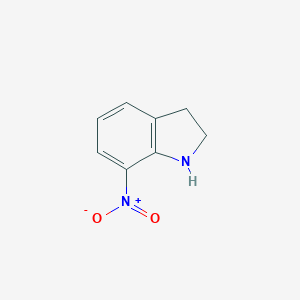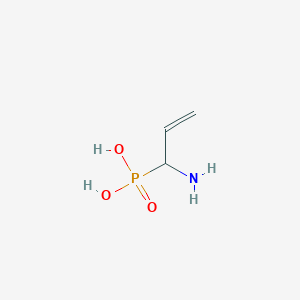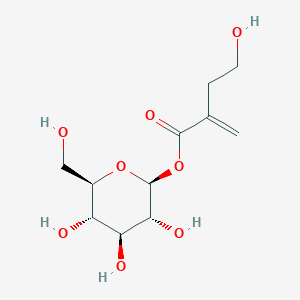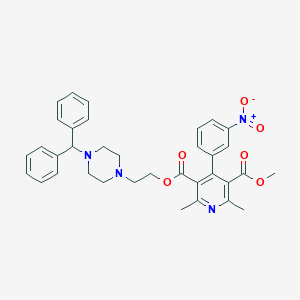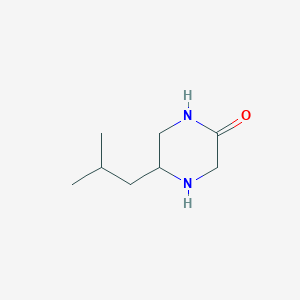
5-(2-Methylpropyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpropyl)piperazin-2-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
5-(2-Methylpropyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
5-(2-Methylpropyl)piperazin-2-one acts as a potent inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, a serine/threonine kinase that regulates various cellular processes. 5-(2-Methylpropyl)piperazin-2-oneβ is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of 5-(2-Methylpropyl)piperazin-2-oneβ by 5-(2-Methylpropyl)piperazin-2-one leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
5-(2-Methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a key component of the Wnt/β-catenin pathway, in various cell types. Additionally, it has been shown to increase the levels of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function. Furthermore, it has been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
5-(2-Methylpropyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, which allows for the specific modulation of the Wnt/β-catenin pathway. Additionally, it has been shown to exhibit good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of 5-(2-Methylpropyl)piperazin-2-one is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research of 5-(2-Methylpropyl)piperazin-2-one. One direction is the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects. Furthermore, the development of more potent and selective inhibitors of 5-(2-Methylpropyl)piperazin-2-oneβ may lead to the development of novel therapies for various diseases.
合成法
The synthesis of 5-(2-Methylpropyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-methylpropan-1-amine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-(2-Methylpropyl)piperazin-2-one.
特性
CAS番号 |
106607-78-7 |
|---|---|
製品名 |
5-(2-Methylpropyl)piperazin-2-one |
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
AFBPLPMOIDXYMR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CNC(=O)CN1 |
正規SMILES |
CC(C)CC1CNC(=O)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
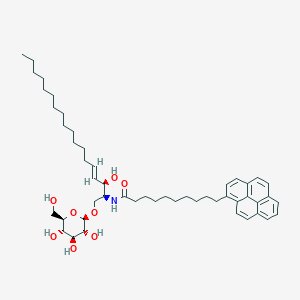



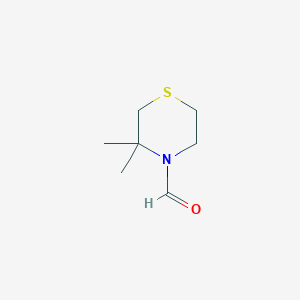
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
